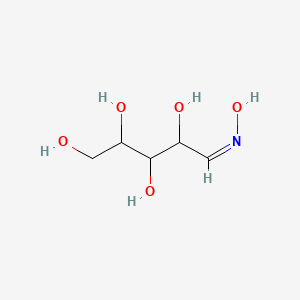
L-Arabinose, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arabinose, oxime is a derivative of L-arabinose, a naturally occurring pentose sugar found in various plant materials The oxime functional group is characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Arabinose, oxime can be synthesized through the reaction of L-arabinose with hydroxylamine in anhydrous ethanol. The process involves the neutralization of hydroxylamine hydrochloride with sodium ethoxide, followed by the addition of the free hydroxylamine to a solution of L-arabinose. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods
This enzyme can be immobilized using methods like alginate beads treated with glutaraldehyde, providing a stable and economical method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
L-Arabinose, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
L-Arabinose, oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in the metabolism of L-arabinose in microorganisms.
Industry: Used in the production of rare sugars and as a precursor for various biochemical compounds
Mecanismo De Acción
The mechanism of action of L-arabinose, oxime involves its interaction with specific enzymes and metabolic pathways. In microorganisms, L-arabinose isomerase catalyzes the isomerization of L-arabinose to L-ribulose, which is further metabolized through the pentose phosphate pathway. The oxime group can also interact with various molecular targets, influencing biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- D-Arabinose, oxime
- L-Ribose, oxime
- D-Xylose, oxime
Uniqueness
L-Arabinose, oxime is unique due to its specific structural configuration and the presence of the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and applications in research and industry make it a valuable subject of study.
Propiedades
Número CAS |
5978-85-8 |
|---|---|
Fórmula molecular |
C5H11NO5 |
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |
Clave InChI |
OKDOWAAKOUUJPX-BHQIHCQQSA-N |
SMILES isomérico |
C(C(C(C(/C=N\O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=NO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)

![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
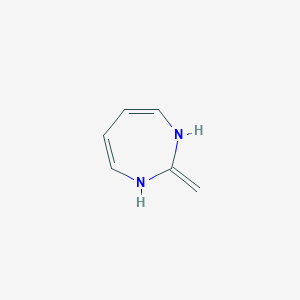
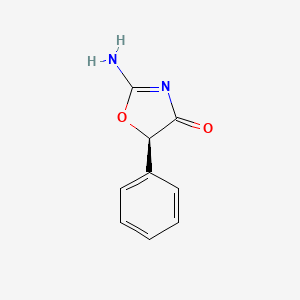
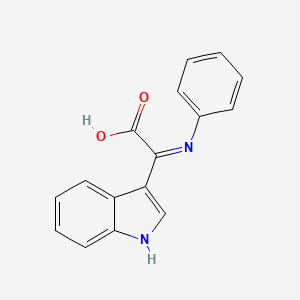
![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)
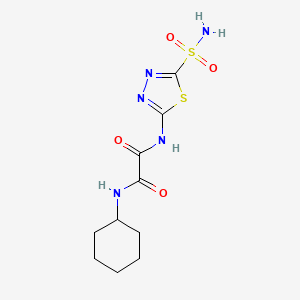
![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)
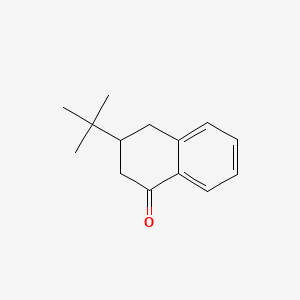
![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)
